(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Description
The compound “(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide” is a thiazole-based acrylamide derivative characterized by a conjugated enamide backbone. Its structure includes a 1,3-thiazol-2-yl moiety substituted with a 4-methylbenzyl group at the 5-position and a propenamide chain linked to a 5-methylfuran-2-yl group. This scaffold is designed to optimize electronic and steric interactions, which are critical for biological activity, particularly in kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-3-6-15(7-4-13)11-17-12-20-19(24-17)21-18(22)10-9-16-8-5-14(2)23-16/h3-10,12H,11H2,1-2H3,(H,20,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCWNLQUHDXCE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound can be described as follows:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Benzyl Group : A 4-methylbenzyl moiety that enhances lipophilicity.
- Furan Derivative : The presence of a 5-methylfuran contributes to its unique chemical properties.
Synthesis Pathway
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Benzyl Group Introduction : Through nucleophilic substitution reactions.
- Enamide Formation : Achieved via a Knoevenagel condensation reaction.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, various amides derived from similar structures were tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antibacterial activity, suggesting that modifications in the structure can influence efficacy .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | Aspergillus niger | 5 µg/mL |
Anticancer Properties
Thiazole derivatives are also investigated for their anticancer potential. In vitro studies have demonstrated that certain thiazole-based compounds can inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. The mechanism often involves the modulation of cell signaling pathways and apoptosis induction .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and apoptosis.
- Signal Transduction Alteration : Influencing pathways that control cell division and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound, against clinical isolates of E. coli and S. aureus. The compound exhibited a significant reduction in bacterial growth with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
In another study, the compound was tested on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent .
Scientific Research Applications
This compound exhibits a range of biological activities that are crucial for its application in medicinal chemistry:
Antimicrobial Activity
Research indicates that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds structurally related to (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
Anticancer Properties
Thiazole derivatives are also explored for their anticancer potential. Studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have shown efficacy against breast cancer cell lines in vitro .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
- Antimicrobial Screening : A study evaluated a series of thiazole derivatives for their antimicrobial activity against E. coli and S. aureus. The findings indicated that modifications on the thiazole ring significantly enhanced the antimicrobial efficacy .
- Anticancer Evaluation : Another research focused on thiazole-based compounds where molecular docking studies were performed to understand their binding affinity to cancer-related targets. The results revealed that specific substitutions on the thiazole ring improved anticancer activity against MCF7 breast cancer cells .
Data Tables
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 10 |
| Compound B | Antimicrobial | S. aureus | 15 |
| Compound C | Anticancer | MCF7 | 20 |
| Compound D | Anticancer | MCF7 | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
The cyano group in ’s compound introduces electron-withdrawing properties, which could stabilize interactions with enzymatic active sites .
Thermal Stability :
- The nitro-substituted oxadiazole derivative (8h) in has a higher melting point (158–159°C) due to strong dipole-dipole interactions from the nitro group .
Biological Relevance: Thiazole-acrylamide hybrids, such as the target compound, are structurally analogous to kinase inhibitors like sunvozertinib (INN), which targets tyrosine kinases .
Table 2: Computational and Experimental Insights
Research Findings and Gaps
- Biological Activity : While the target compound’s activity remains unvalidated, analogs like ’s oxadiazole derivatives were tested for alkaline phosphatase inhibition, though results were undisclosed .
- Drug Likeness: The target compound’s similarity score with known drugs (e.g., milpecitinib, a Janus kinase inhibitor ) is uncalculated but structurally plausible for kinase targeting.
- Synthetic Challenges : The propenamide backbone requires precise E/Z configuration control, as seen in ’s X-ray crystallography validation of imine geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
